molecular formula C24H16BrN B2488215 3-bromo-N-(2-biphenylyl)carbazole CAS No. 1609267-04-0

3-bromo-N-(2-biphenylyl)carbazole

Cat. No. B2488215
CAS RN: 1609267-04-0
M. Wt: 398.303
InChI Key: JDGDLKDQACLMQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-N-(2-biphenylyl)carbazole and its derivatives involves multiple steps, including Claisen-Schmidt condensation, cycloaddition reactions, and N-alkylation processes. For instance, Claisen-Schmidt condensation of 2,3,4,9-tetrahydro-1H-carbazol-1-one with 3-bromo-4-methoxy benzaldehyde leads to the formation of hetero annulated carbazoles, which are further reacted with various organic reactants to afford isoxazolo-, pyrido-, and pyrimido carbazoles (Karunanidhi Murali et al., 2017). Additionally, the N-alkylation of (chloromethyl)benzene with 3-bromo-9H-carbazole has been reported to synthesize the title compound (Peng-mian Huang & Xiao-Chun Wang, 2009).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques. For instance, single-crystal X-ray diffraction analysis has revealed the inclination of the 4-bromophenyl ring to the mean plane of the carbazole moiety and the presence of C-H⋯π stacking interactions among aromatic rings (Gui‐Mei Tang et al., 2021).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including electropolymerization into polycarbazole films exhibiting significant electrochromic behavior (S. Hsiao & Shu-Wei Lin, 2016). The compound also participates in Friedel-Crafts-type alkylation and annulation reactions, leading to the synthesis of carbazole derivatives (Yanlong Gu et al., 2018).

Physical Properties Analysis

The physical properties, such as thermal stability and luminescence of this compound derivatives, have been extensively studied. Thermogravimetric analyses indicate high thermal stabilities, with decomposition temperatures ranging from 298 to 368 °C for different derivatives (Gui‐Mei Tang et al., 2021).

Chemical Properties Analysis

The chemical properties of this compound derivatives include their electrochemical stability and high coloration efficiency when used as electrochromic materials. These polymers exhibit onset temperatures in the range of 300–470°C, showcasing their application potential in electrochromic devices (Yaxin Zhang et al., 2019).

Scientific Research Applications

Antitumor Activity

A study by Murali, Sparkes, and Prasad (2017) explored the synthesis of hetero annulated isoxazolo-, pyrido- and pyrimido carbazoles, including a derivative of 3-bromo-N-(2-biphenylyl)carbazole. These compounds displayed notable in vitro antitumor activity, particularly against the MCF-7 cell line, suggesting potential therapeutic applications against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).

Luminescence and Thermal Properties

Research by Tang et al. (2021) investigated the luminescence and thermal properties of biphenyl carbazole derivatives, including those related to this compound. These compounds demonstrated high thermal stability and potential for application in materials science, specifically in areas requiring luminescent materials (Tang et al., 2021).

Synthesis and Spectroscopy

Ponce et al. (2006) focused on the synthesis and electronic spectroscopy of bromocarbazoles, including derivatives of this compound. The study provided insights into the reactivity and photophysical properties of these compounds, which could be significant in the development of new materials and chemical sensors (Ponce et al., 2006).

Antibacterial Evaluation

Selvam et al. (2019) conducted research on the synthesis and antibacterial evaluation of dibromo and N-bromoacetyl derivatives of carbazole. Their findings indicated that these compounds, related to this compound, exhibit excellent antibacterial activity, suggesting their potential use in the development of new antibacterial agents (Selvam, Murugesan, & Uthaikumar, 2019).

properties

IUPAC Name

3-bromo-9-(2-phenylphenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN/c25-18-14-15-24-21(16-18)20-11-5-7-13-23(20)26(24)22-12-6-4-10-19(22)17-8-2-1-3-9-17/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGDLKDQACLMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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